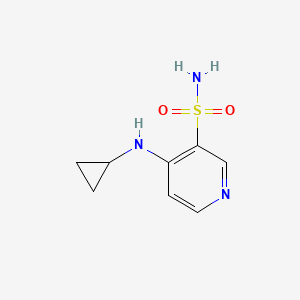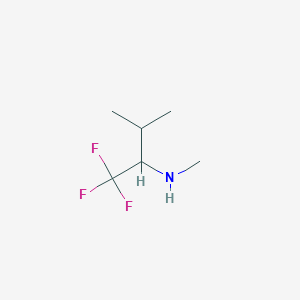
1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine is an organic compound with the molecular formula C5H10F3N. This compound is characterized by the presence of trifluoromethyl and methyl groups attached to a butylamine backbone. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of pharmaceuticals with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-methyl-2-butylamine: A similar compound with a slightly different structure, used in similar applications.
1,1,1-Trifluoro-2-propanone: Another trifluoromethyl-containing compound with distinct chemical properties and applications.
N-Phenyl-bis(trifluoromethanesulfonimide): A compound with similar trifluoromethyl groups, used in different contexts.
Uniqueness
1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine is unique due to its specific combination of trifluoromethyl and methyl groups attached to a butylamine backbone. This structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1314974-87-2 |
|---|---|
Molecular Formula |
C6H12F3N |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-N,3-dimethylbutan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-4(2)5(10-3)6(7,8)9/h4-5,10H,1-3H3 |
InChI Key |
KJFAZMSMBYNUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(F)(F)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)

![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)

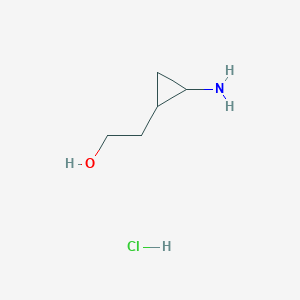
![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
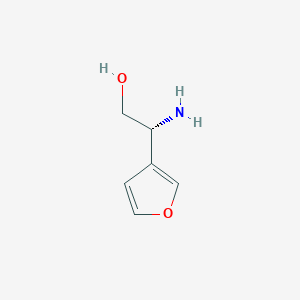

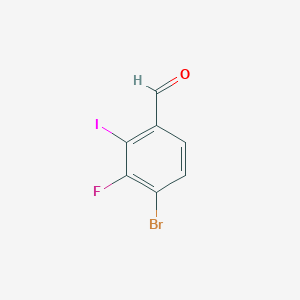
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
